Ast-487

Content Navigation

CAS Number

Product Name

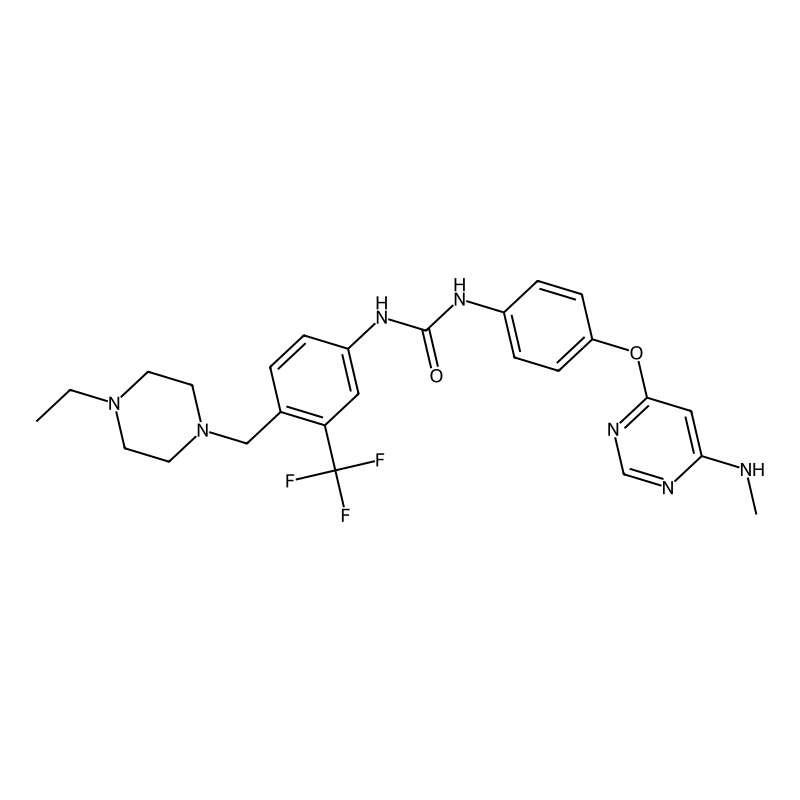

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

AST-487 (CAS 630124-46-8), also known as NVP-AST487, is an orally active, N,N'-diphenyl urea-class multi-kinase inhibitor targeting FLT3 (Ki = 0.12 µM) and RET (IC50 = 0.88 µM) . In procurement and material selection, this compound is prioritized for its utility as a Type II kinase inhibitor that binds the inactive 'DFG-out' conformation, a property that allows it to bypass specific resistance mutations encountered with first-generation ATP-competitive inhibitors . Beyond its target affinity, AST-487 exhibits quantifiable handling characteristics for laboratory workflows, including a solubility in anhydrous DMSO of ≥ 100 mg/mL and established oral bioavailability in murine models . These baseline properties make it a standard benchmark material for researchers developing in vitro resistance models or conducting in vivo xenograft studies in acute myeloid leukemia (AML) and medullary thyroid cancer (MTC).

Substituting AST-487 with generic multi-kinase inhibitors or first-generation benchmarks like Midostaurin (PKC412) frequently leads to experimental failure in drug-resistant models. Generic ATP-competitive inhibitors typically target the active kinase conformation, rendering them vulnerable to point mutations (such as FLT3-ITD or D835Y) that alter the ATP-binding pocket [1]. AST-487, as a Type II inhibitor, circumvents this by stabilizing the inactive kinase state, maintaining nanomolar potency even in cell lines that have developed >100-fold resistance to Midostaurin [1]. Furthermore, in RET-driven medullary thyroid cancer models, AST-487 not only inhibits kinase autophosphorylation but also actively downregulates RET protein expression and calcitonin gene transcription—a dual mechanism of action that generic RET inhibitors do not reliably replicate [2]. Consequently, utilizing a generic substitute risks incomplete target blockade and failure to accurately model resistant disease states.

References

- [1] Weisberg, E., et al. 'Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells.' Blood 112.13 (2008): 5161-5170.

- [2] Akeno-Stuart, N., et al. 'The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells.' Cancer Research 67.14 (2007): 6956-6964.

Potency Against Midostaurin-Resistant FLT3-ITD Mutations

When evaluating inhibitors for relapsed acute myeloid leukemia (AML) models, AST-487 demonstrates a distinct quantitative advantage over first-generation benchmarks like PKC412 (Midostaurin). In comparative cellular proliferation assays using PKC412-resistant FLT3-ITD-Ba/F3 cells, AST-487 exhibited approximately 100-fold greater potency than PKC412 [1]. This differential is driven by AST-487's Type II binding mechanism, which stabilizes the inactive 'DFG-out' conformation of the kinase, effectively overriding acquired resistance pathways that render standard therapies ineffective [1].

| Evidence Dimension | Cellular Proliferation IC50 |

| Target Compound Data | IC50 < 5 nM |

| Comparator Or Baseline | PKC412 (Midostaurin) (100-fold lower potency) |

| Quantified Difference | ~100-fold greater potency for AST-487 |

| Conditions | PKC412-resistant FLT3-ITD-Ba/F3 cell viability assay |

Procuring AST-487 allows researchers to establish robust in vitro models for refractory AML, providing a reliable positive control for overcoming Midostaurin resistance.

High-Concentration DMSO Solubility for Low-Toxicity Vehicle Formulation

A major bottleneck in the procurement of multi-kinase inhibitors is poor solubility, which limits maximum dosing and increases vehicle-induced toxicity. AST-487 achieves a solubility of ≥ 100 mg/mL (188.8 mM) in anhydrous DMSO . This high stock concentration allows researchers to utilize minimal DMSO volumes (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) to achieve clear working solutions of ≥ 2.5 mg/mL for in vivo administration . Such solubility parameters are critical for maintaining formulation stability during extended dosing regimens.

| Evidence Dimension | Maximum Stock Solubility |

| Target Compound Data | ≥ 100 mg/mL (188.8 mM) in anhydrous DMSO |

| Comparator Or Baseline | Aqueous buffers (Insoluble) |

| Quantified Difference | Enables >188 mM stock solutions, minimizing required solvent percentage in final aqueous/lipid vehicles |

| Conditions | Anhydrous DMSO at room temperature to 37°C |

High DMSO solubility ensures that buyers can formulate concentrated, stable dosing solutions for animal models without introducing confounding solvent toxicity.

Pharmacokinetic Profile and Oral Bioavailability in Murine Models

For in vivo efficacy studies, the selection of a kinase inhibitor heavily depends on its pharmacokinetic reliability. Following a single oral gavage dose of 15 mg/kg formulated in 10% NMP/90% PEG300, AST-487 achieves a peak plasma concentration (Cmax) of 0.5 µM within 1 hour[1]. The compound maintains therapeutically relevant plasma levels exceeding 0.1 µM for over 6 hours, with a terminal elimination half-life of 1.5 to 4.2 hours and an overall oral bioavailability of approximately 9.7% [1]. This predictable exposure profile ensures consistent target inhibition between dosing intervals.

| Evidence Dimension | Plasma Concentration (Cmax) and Exposure |

| Target Compound Data | Cmax = 0.5 µM; >0.1 µM sustained for 6 hours |

| Comparator Or Baseline | Baseline vehicle administration |

| Quantified Difference | Maintains plasma concentrations well above the cellular IC50 (<5 nM) for >6 hours post-dose |

| Conditions | 15 mg/kg oral gavage in OF1 mice |

Predictable oral bioavailability and sustained plasma exposure make AST-487 a highly reliable tool compound for once-daily or twice-daily oral dosing in xenograft studies.

In Vivo Efficacy and Target Downregulation in RET-Mutant Xenografts

AST-487 provides a dual-action mechanism in RET-driven tumor models that differentiates it from standard competitive inhibitors. In NIH3T3-RETC634W xenograft mice, oral administration of AST-487 at 50 mg/kg/day not only caused significant reductions in mean tumor volume, but also induced a dramatic, dose-dependent reduction in total RET protein expression [1]. This target downregulation, coupled with the inhibition of RET autophosphorylation, provides a more comprehensive blockade of oncogenic signaling than simple ATP competition[1].

| Evidence Dimension | Tumor Volume Reduction and Protein Expression |

| Target Compound Data | Significant tumor reduction at ≥30 mg/kg/day; dramatic reduction in RET protein levels |

| Comparator Or Baseline | Vehicle-treated control group |

| Quantified Difference | Dose-dependent tumor suppression with concurrent loss of RET protein expression |

| Conditions | NIH3T3-RETC634W xenografts in nude mice, 30-50 mg/kg/day oral dosing |

Buyers requiring a potent positive control for medullary thyroid cancer models can rely on AST-487 to achieve both tumor regression and measurable target protein degradation.

Modeling Refractory Acute Myeloid Leukemia (AML)

AST-487 is an established tool compound for investigating resistance mechanisms in FLT3-ITD and D835Y mutant cell lines, specifically utilized for overriding resistance to first-generation inhibitors like Midostaurin in comparative assays [1].

In Vivo Medullary Thyroid Cancer (MTC) Xenografts

Due to its established oral bioavailability and formulation compatibility in standard vehicles (e.g., PEG300/Tween-80), AST-487 serves as a reliable positive control for tumor regression and RET protein downregulation in murine xenograft models [2].

Structural Biology and Kinase Conformation Assays

As a characterized Type II inhibitor, AST-487 is utilized in biochemical assays to stabilize and study the 'DFG-out' inactive conformation of kinases, providing a structural benchmark against Type I active-state inhibitors[1].

hTERT Promoter Regulation Research

Recent applications leverage AST-487 to suppress RET-kinase-driven hTERT expression in bladder cancer models, offering a targeted approach to study telomerase regulation in oncology[3].

References

- [1] Weisberg, E., et al. 'Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells.' Blood 112.13 (2008): 5161-5170.

- [2] Akeno-Stuart, N., et al. 'The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells.' Cancer Research 67.14 (2007): 6956-6964.

- [3] K., et al. 'AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer.' Cells 11.18 (2022): 2883.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Weisberg E, Roesel J, Bold G, Furet P, Jiang J, Cools J, Wright RD, Nelson E, Barrett R, Ray A, Moreno D, Hall-Meyers E, Stone R, Galinsky I, Fox E, Gilliland G, Daley JF, Lazo-Kallanian S, Kung AL, Griffin JD. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells. Blood. 2008 Dec 15;112(13):5161-70. doi: 10.1182/blood-2008-02-138065. Epub 2008 Sep 26. PubMed PMID: 18820131; PubMed Central PMCID: PMC2597611.

3: Akeno-Stuart N, Croyle M, Knauf JA, Malaguarnera R, Vitagliano D, Santoro M, Stephan C, Grosios K, Wartmann M, Cozens R, Caravatti G, Fabbro D, Lane HA, Fagin JA. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells. Cancer Res. 2007 Jul 15;67(14):6956-64. PubMed PMID: 17638907.

Explore Compound Types